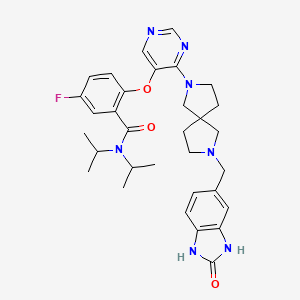

Menin-MLL inhibitor 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H38FN7O3 |

|---|---|

Molecular Weight |

587.7 g/mol |

IUPAC Name |

5-fluoro-2-[4-[7-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]-2,7-diazaspiro[4.4]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide |

InChI |

InChI=1S/C32H38FN7O3/c1-20(2)40(21(3)4)30(41)24-14-23(33)6-8-27(24)43-28-15-34-19-35-29(28)39-12-10-32(18-39)9-11-38(17-32)16-22-5-7-25-26(13-22)37-31(42)36-25/h5-8,13-15,19-21H,9-12,16-18H2,1-4H3,(H2,36,37,42) |

InChI Key |

CWUVQWYYRPWMBB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CCC4(C3)CCN(C4)CC5=CC6=C(C=C5)NC(=O)N6 |

Origin of Product |

United States |

Foundational & Exploratory

The Menin-MLL Protein-Protein Interaction: A Critical Oncogenic Nexus and Therapeutic Target

An In-depth Technical Guide for Researchers and Drug Development Professionals

The intricate dance of proteins within the cell dictates its fate, and the missteps in this choreography are often at the heart of diseases like cancer. One such critical interaction, which has garnered significant attention in the field of oncology, is the binding of Menin to the Mixed Lineage Leukemia (MLL) protein. This protein-protein interaction (PPI) is a cornerstone of the molecular pathology of a particularly aggressive group of acute leukemias and is emerging as a key dependency in other cancers. This technical guide provides a comprehensive overview of the Menin-MLL interaction, its downstream consequences, and the methodologies employed to study and therapeutically target this oncogenic driver.

The Core Interaction: A Bivalent Embrace

Menin, a ubiquitously expressed nuclear protein encoded by the MEN1 gene, acts as a scaffold, bringing together various proteins to regulate gene expression.[1][2] In the context of MLL-rearranged leukemias, Menin's role shifts from a tumor suppressor to an essential oncogenic cofactor.[1][3][4] Chromosomal translocations involving the MLL gene (also known as KMT2A) result in the formation of MLL fusion proteins.[5][6] Crucially, all of these fusion proteins retain the N-terminal portion of MLL, which contains the Menin-binding domain.[1][6][7]

The interaction between Menin and MLL is not a simple lock-and-key mechanism but rather a more complex, bivalent binding event. The N-terminus of MLL possesses two distinct Menin-Binding Motifs (MBM1 and MBM2) that engage with a large central cavity on the Menin protein.[6][8][9][10]

-

MBM1 (Menin-Binding Motif 1): This is the high-affinity binding motif.[6][8]

-

MBM2 (Menin-Binding Motif 2): This motif binds to Menin with a lower affinity compared to MBM1.[6][8]

This bivalent interaction significantly increases the overall avidity of the Menin-MLL complex, making it a stable and challenging target for therapeutic intervention.[6][8]

Quantitative Analysis of Menin-MLL Binding Affinity

The binding affinities of different MLL fragments to Menin have been quantified using various biophysical techniques, providing a clearer picture of the interaction's thermodynamics.

| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |

| Menin and MLL (bivalent fragment) | Isothermal Titration Calorimetry (ITC) | 10 nM | [8] |

| Menin and MBM1 | Fluorescence Polarization (FP) | 53 nM | [6] |

| Menin and MBM2 | Fluorescence Polarization (FP) | 1.4 µM | [6] |

| Menin and MLL (F9A mutant in MBM1) | Isothermal Titration Calorimetry (ITC) | 1.5 µM | [8] |

The Oncogenic Signaling Pathway

The formation of the Menin-MLL fusion protein complex is a critical step in the development of leukemia. This complex is recruited to the chromatin of target genes, where it aberrantly activates their transcription.[5] Key downstream targets include the HOXA9 and MEIS1 genes, which are master regulators of hematopoietic stem cell proliferation and differentiation.[2][5] The sustained upregulation of these genes by the Menin-MLL complex leads to a block in hematopoietic differentiation and uncontrolled proliferation of leukemic blasts.[1][6] The disruption of this interaction has been shown to reverse the oncogenic activity of MLL fusion proteins.[1]

Therapeutic Intervention: Small Molecule Inhibitors

The critical dependence of MLL-rearranged leukemias on the Menin-MLL interaction makes it an attractive therapeutic target.[1][3] The strategy is to develop small molecules that can competitively bind to the MLL-binding pocket on Menin, thereby disrupting the formation of the oncogenic complex.[1][11] This approach has led to the development of several classes of potent and selective Menin-MLL inhibitors.

Quantitative Data on Menin-MLL Inhibitors

A number of small molecule inhibitors have been developed and characterized for their ability to bind to Menin and inhibit the MLL interaction. The following table summarizes key quantitative data for some of these compounds.

| Inhibitor | Binding Affinity (Kd) to Menin | IC50 (Menin-MLL Interaction) | Cellular GI50 (MLL-rearranged cells) | Reference |

| MI-2 | 158 nM | 446 nM | ~20-40 µM | [7] |

| MI-2-2 | 22 nM | 46 nM (vs MBM1) | ~10-20 µM | [6] |

| MI-463 | ~10 nM | 15.3 nM | 250-570 nM | [1][12] |

| MI-503 | 24 nM | 14.7 nM | 250-570 nM | [1][12] |

| MIV-6R | 85 nM | 56 nM | Not Reported | [13] |

| VTP50469 | 104 pM (Ki) | Low nM | Low nM | [11][12] |

| MI-1481 (28) | 9 nM | 3.6 nM | Not Reported | [1] |

Experimental Protocols

The study of the Menin-MLL interaction and the development of its inhibitors rely on a variety of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Verify In-Cell Interaction

This protocol is designed to confirm the interaction between Menin and an MLL fusion protein (e.g., MLL-AF9) within a cellular context and to assess the ability of a small molecule inhibitor to disrupt this interaction.

Materials:

-

HEK293T cells

-

Expression vector for FLAG-tagged MLL-AF9

-

Lipofectamine 2000 or similar transfection reagent

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-FLAG M2 affinity gel (e.g., from Sigma-Aldrich)

-

Anti-Menin antibody

-

Anti-FLAG antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., TBS with 0.05% Tween-20)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

SDS-PAGE and Western blotting reagents and equipment

Procedure:

-

Cell Culture and Transfection: Seed HEK293T cells and transfect with the FLAG-MLL-AF9 expression vector. Allow for protein expression for 24-48 hours.

-

Inhibitor Treatment: Treat the transfected cells with the Menin-MLL inhibitor at various concentrations (and a DMSO control) for the desired time period (e.g., 4-24 hours).

-

Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation to pull down the MLL-AF9 fusion protein.

-

-

Washing: Pellet the affinity gel and wash it three to five times with cold wash buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the affinity gel by boiling in 2x Laemmli sample buffer.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against Menin and FLAG to detect the co-immunoprecipitated Menin and the immunoprecipitated MLL-AF9, respectively.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This homogeneous assay is suitable for high-throughput screening of inhibitors of the Menin-MLL interaction.

Materials:

-

Recombinant His-tagged Menin protein

-

Biotinylated MLL peptide (e.g., MBM1)

-

Europium-labeled anti-His antibody (Donor)

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)

-

Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

-

384-well low-volume white plates

-

TR-FRET compatible plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer.

-

Assay Reaction:

-

Add His-tagged Menin and the biotinylated MLL peptide to the wells of the 384-well plate.

-

Add the test compounds at various concentrations.

-

Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for binding and inhibition.

-

-

Detection:

-

Add a mixture of the Europium-labeled anti-His antibody and the streptavidin-conjugated acceptor to the wells.

-

Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.

-

-

Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). A decrease in the ratio indicates inhibition of the Menin-MLL interaction. Determine IC50 values by plotting the TR-FRET ratio against the inhibitor concentration.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

Similar to TR-FRET, AlphaLISA is a highly sensitive, no-wash bead-based assay suitable for HTS.

Materials:

-

Recombinant GST-tagged Menin and His-tagged MLL protein (or vice versa)

-

AlphaLISA Glutathione (GSH) Donor beads

-

AlphaLISA Nickel (Ni) Chelate Acceptor beads

-

AlphaLISA assay buffer

-

384-well ProxiPlates

-

AlphaLISA-compatible plate reader (e.g., EnVision)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds.

-

Assay Assembly:

-

Add GST-Menin, His-MLL, and the test compounds to the wells of the ProxiPlate.

-

Incubate to allow for binding equilibrium.

-

-

Bead Addition:

-

Add the Ni Chelate Acceptor beads and incubate.

-

Add the GSH Donor beads and incubate in the dark.

-

-

Signal Detection: Read the plate on an AlphaLISA-compatible reader.

-

Data Analysis: A decrease in the AlphaLISA signal indicates disruption of the Menin-MLL interaction. Calculate IC50 values from the dose-response curves.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics (on-rate, k_a; off-rate, k_d) and affinity (K_D) of the Menin-MLL interaction and the binding of inhibitors to Menin.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant Menin protein (ligand)

-

MLL peptides or small molecule inhibitors (analytes)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface with a mixture of EDC and NHS.

-

Inject the Menin protein over the activated surface to immobilize it via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Binding:

-

Inject a series of concentrations of the analyte (MLL peptide or inhibitor) over the Menin-immobilized surface.

-

Monitor the binding in real-time as a change in response units (RU).

-

-

Dissociation: Flow running buffer over the surface to monitor the dissociation of the analyte.

-

Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic rate constants (k_a and k_d) and the dissociation constant (K_D).

Conclusion

The Menin-MLL protein-protein interaction represents a paradigm of oncogenic dependency in a subset of acute leukemias. A deep understanding of the molecular intricacies of this bivalent interaction has paved the way for the rational design of small molecule inhibitors. The continued development and clinical testing of these inhibitors hold immense promise for a targeted therapeutic approach for patients with MLL-rearranged leukemias and potentially other cancers where this interaction is implicated. The experimental methodologies outlined in this guide provide the foundational tools for researchers and drug developers to further interrogate this critical oncogenic nexus and to advance novel therapies targeting the Menin-MLL interface.

References

- 1. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. researchgate.net [researchgate.net]

- 8. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal Structure of Menin Reveals Binding Site for Mixed Lineage Leukemia (MLL) Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. pubs.acs.org [pubs.acs.org]

The Critical Interplay of Menin and MLL in MLL-Rearranged Leukemia: A Technical Guide to a Promising Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukemias driven by rearrangements of the Mixed Lineage Leukemia (MLL) gene, also known as KMT2A, represent a group of aggressive hematological malignancies with historically poor prognoses, particularly in infant and pediatric populations.[1] A pivotal molecular interaction between the nuclear protein Menin and the N-terminus of MLL fusion proteins is now understood to be a critical dependency for the oncogenic activity of these fusions.[2][3] This technical guide provides an in-depth exploration of the Menin-MLL interaction as a therapeutic target. It details the underlying molecular mechanisms, summarizes key preclinical and clinical data for emerging Menin inhibitors, and provides an overview of essential experimental protocols for researchers in the field.

The Molecular Basis of Menin-MLL Dependency in Leukemogenesis

Chromosomal translocations involving the MLL gene on chromosome 11q23 result in the creation of oncogenic MLL fusion proteins.[1] These fusion proteins retain the N-terminal portion of MLL, which is crucial for their leukemogenic activity, while the C-terminal methyltransferase domain is replaced by a partner protein.[4] The retained N-terminus of the MLL fusion protein directly binds to the tumor suppressor protein Menin.[5]

This interaction is not a simple one-to-one binding but a more complex event involving a bivalent mode of interaction. Two distinct motifs within the N-terminus of MLL, termed Menin-Binding Motif 1 (MBM1) and Menin-Binding Motif 2 (MBM2), engage with a large central cavity on the Menin protein.[6] MBM1 is the high-affinity binding motif, and its interaction with Menin is considered the primary anchor for the complex.[6]

The Menin-MLL fusion protein complex acts as a scaffold, recruiting other essential factors to the chromatin. One such critical partner is the Lens Epithelium-Derived Growth Factor (LEDGF), which further stabilizes the complex on target genes.[1] This multi-protein complex aberrantly activates the transcription of key downstream target genes, most notably the HOXA gene cluster (HOXA9, HOXA10) and their cofactor MEIS1.[7] The sustained overexpression of these genes is a hallmark of MLL-rearranged leukemia and is essential for blocking hematopoietic differentiation and promoting leukemic cell proliferation.[4]

dot

Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.

Therapeutic Intervention: Small Molecule Inhibitors of the Menin-MLL Interaction

The absolute requirement of the Menin-MLL interaction for the survival of MLL-rearranged leukemia cells has made it a highly attractive therapeutic target.[3] The development of small molecules that can competitively bind to the MLL-binding pocket on Menin has been a major focus of recent drug discovery efforts.[8] These inhibitors are designed to disrupt the formation of the oncogenic Menin-MLL fusion protein complex, thereby displacing it from chromatin, downregulating the expression of target genes like HOXA9 and MEIS1, and ultimately inducing differentiation and apoptosis in leukemic cells.[5]

Several Menin-MLL inhibitors have now entered clinical development and are showing promising results. This section summarizes the preclinical and clinical data for some of the leading compounds.

dot

Caption: Mechanism of action of Menin-MLL inhibitors.

Preclinical Data of Menin-MLL Inhibitors

A variety of small molecule inhibitors have been developed and characterized in preclinical models. The following tables summarize key quantitative data for several of these compounds.

Table 1: In Vitro Binding Affinity and Interaction Inhibition of Menin-MLL Inhibitors

| Compound | Binding Affinity (Kd) to Menin (nM) | IC50 for Menin-MLL Interaction (nM) | Reference(s) |

| MI-2 | 158 | 446 | [6][9] |

| MI-2-2 | 22 | 46 | [6][9] |

| MI-463 | ~10 | 15.3 | [7][10] |

| MI-503 | ~10 | 14.7 | [7][10] |

| MI-1481 | - | 3.6 | [10] |

| MIV-6R | 85 | 56 | [8][9] |

| M-525 | - | 3 | [7] |

| M-89 | - | 10.2 (in HL-60 cells) | [7] |

| MI-3454 | - | 0.51 | [7] |

| D0060-319 | - | 7.46 | [1] |

Table 2: Cellular Activity of Menin-MLL Inhibitors in MLL-Rearranged Leukemia Cell Lines

| Compound | Cell Line | MLL Fusion | IC50 / GI50 (nM) | Reference(s) |

| MI-2 | MV4;11 | MLL-AF4 | 446 | [7] |

| MI-2-2 | MV4;11 | MLL-AF4 | 3000 (GI50) | [6] |

| MI-463 | MLL-AF9 transformed BMCs | MLL-AF9 | ~5000 | [11] |

| MI-503 | MLL-AF9 transformed BMCs | MLL-AF9 | ~5000 | [11] |

| MI-1481 | MLL-AF9 transformed BMCs | MLL-AF9 | 50 (GI50) | [10] |

| MIV-6 | MLL-AF9 transformed BMCs | MLL-AF9 | 1100 (GI50) | [8] |

| M-525 | MV4;11 | MLL-AF4 | 3 | [7] |

| M-89 | MV4;11 | MLL-AF4 | - | [7] |

| MOLM-13 | MLL-AF9 | - | [7] | |

| MI-3454 | MLL-rearranged cells | Various | 7-27 | [7] |

| D0060-319 | MV4;11 | MLL-AF4 | 4.0 | [1] |

| MOLM-13 | MLL-AF9 | 1.7 | [1] |

Clinical Trial Data of Menin-MLL Inhibitors

The translation of Menin-MLL inhibitors to the clinic has been rapid, with several agents demonstrating significant anti-leukemic activity in patients with relapsed or refractory MLL-rearranged and NPM1-mutant acute leukemias.

Table 3: Clinical Efficacy of Revumenib (SNDX-5613) in the AUGMENT-101 Trial

| Patient Population | Endpoint | Result | Reference(s) |

| R/R KMT2Ar Acute Leukemia | CR + CRh Rate | 22.8% | [5] |

| Overall Response Rate (ORR) | 63.2% | [5] | |

| R/R mNPM1 AML | CR + CRh Rate | 23.4% | [12][13] |

| Overall Response Rate (ORR) | 46.9% | [12] | |

| Newly Diagnosed mNPM1 or KMT2Ar AML (in combination with venetoclax/azacitidine) | Complete Remission (CR) Rate | 67% | |

| Composite Complete Remission (CRc) Rate | 81% | ||

| Overall Response Rate (ORR) | 88% |

Table 4: Clinical Efficacy of Ziftomenib (KO-539) in the KOMET-001 Trial

| Patient Population | Endpoint | Result | Reference(s) |

| R/R NPM1-mutant AML (600 mg dose) | Complete Remission (CR) Rate | 35% | [3][14] |

| R/R NPM1-mutant AML | CR + CRh Rate | 22% | [2][15] |

| Overall Response Rate (ORR) | 33% | [2] |

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of the Menin-MLL interaction and its inhibitors.

References

- 1. ascopubs.org [ascopubs.org]

- 2. targetedonc.com [targetedonc.com]

- 3. Kura Oncology Presents Updated Clinical Data from KOMET-001 Trial of Menin Inhibitor Ziftomenib at ASH Annual Meeting | Blood Cancer United [bloodcancerunited.org]

- 4. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancernetwork.com [cancernetwork.com]

- 6. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. targetedonc.com [targetedonc.com]

- 14. Ziftomenib in relapsed or refractory acute myeloid leukaemia (KOMET-001): a multicentre, open-label, multi-cohort, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. KURA ONCOLOGY AND KYOWA KIRIN ANNOUNCE PUBLICATION OF PIVOTAL ZIFTOMENIB DATA IN RELAPSED/REFRACTORY NPM1 MUTATED AML IN THE JOURNAL OF CLINICAL ONCOLOGY - Kyowa Kirin US [kkna.kyowakirin.com]

Therapeutic Potential of Targeting the Menin-Mixed Lineage Leukemia (MLL) Interaction: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The interaction between the protein Menin and the Mixed Lineage Leukemia (MLL) family of histone methyltransferases represents a critical dependency for the survival and proliferation of specific, genetically-defined acute leukemias. Chromosomal translocations involving the KMT2A gene (encoding MLL1) or mutations in the NPM1 gene create an oncogenic state reliant on the Menin-MLL interaction to drive a leukemogenic gene expression program. This dependency has established the Menin-MLL protein-protein interaction (PPI) as a premier therapeutic target. Small molecule inhibitors designed to disrupt this interaction have demonstrated profound and selective anti-leukemic activity in preclinical models and have shown remarkable efficacy in clinical trials, culminating in the first FDA approval for this class of agents. This guide provides an in-depth overview of the core biology, mechanism of action, preclinical and clinical data, and key experimental methodologies related to the therapeutic targeting of the Menin-MLL interaction.

Core Biology: The Menin-MLL Axis in Leukemogenesis

Menin, a protein encoded by the MEN1 gene, functions as a scaffold protein with roles in gene expression, cell cycle regulation, and DNA repair.[1] In the context of specific leukemias, Menin acts as an essential oncogenic cofactor for MLL fusion proteins.[2]

Chromosomal translocations involving the KMT2A gene (at chromosome 11q23) are common in aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly in infants.[2][3] These translocations generate fusion proteins where the N-terminal portion of MLL, which contains the Menin-binding domain, is fused to one of over 80 different partner proteins.[2][4] This N-terminal fragment of MLL is critical as it directly binds to Menin.[2][5]

The Menin-MLL interaction tethers the MLL fusion protein complex to chromatin at specific gene loci. This leads to the aberrant and sustained upregulation of key downstream target genes, most notably HOXA9 and MEIS1.[2][6][7] These genes are transcription factors that play a crucial role in hematopoietic stem cell self-renewal. Their overexpression blocks hematopoietic differentiation and drives uncontrolled cell proliferation, which are the cellular hallmarks of acute leukemia.[2][8] A similar dependency on the Menin-MLL interaction has been identified in AML with mutations in the nucleophosmin (NPM1) gene, which is the most common genetic alteration in adult AML.[7][9][10]

Therapeutic Strategy and Mechanism of Action

The absolute requirement of the Menin-MLL interaction for leukemogenesis, coupled with the observation that this interaction is not essential for normal hematopoiesis, provides a clear therapeutic window.[2][8] The therapeutic strategy is to develop small molecules that competitively bind to a deep hydrophobic pocket on Menin that is normally occupied by the N-terminus of MLL.[11]

These inhibitors act as "molecular mimics" of the MLL protein, effectively displacing both wild-type MLL and oncogenic MLL fusion proteins from Menin.[1] This disruption prevents the recruitment of the leukemogenic complex to chromatin. Consequently, the expression of critical downstream target genes like HOXA9 and MEIS1 is downregulated.[6][7][8] The loss of this pro-leukemic gene expression program leads to cell cycle arrest, apoptosis, and cellular differentiation, selectively killing the malignant cells.[1][12]

Quantitative Data Presentation

The development of Menin-MLL inhibitors has progressed rapidly from early tool compounds to potent, orally bioavailable drugs now in clinical use.

Table 1: Preclinical Efficacy of Selected Menin-MLL Inhibitors

This table summarizes the in vitro activity of various inhibitors against MLL-rearranged (MLL-r) and NPM1-mutated (NPM1m) leukemia cell lines. The GI50/IC50 values represent the concentration required to inhibit cell growth or the protein-protein interaction by 50%.

| Inhibitor | Cell Line | Genotype | Assay Type | GI50 / IC50 Value | Citation(s) |

| MI-2 | MV4;11 | MLL-AF4 | Cell Viability (MTT) | 9.5 µM | [12] |

| MI-2 | KOPN-8 | MLL-ENL | Cell Viability (MTT) | < 10 µM | [12] |

| M-89 | MV-4-11 | MLL-AF4 | Cell Viability | 25 nM | [6] |

| M-89 | MOLM-13 | MLL-AF9 | Cell Viability | 54 nM | [6] |

| MI-503 | MV-4-11 | MLL-AF4 | Cell Viability | 14.7 nM | [6] |

| MI-503 | Menin-MLL | N/A | TR-FRET | 80 nM | [13] |

| MI-3454 | MV-4-11 | MLL-AF4 | Cell Viability | 7-27 nM | [6] |

| MI-3454 | NUP98-r cells | NUP98-rearranged | Cell Viability (MTT) | 25-112 nM | [14] |

| VTP-50469 | MOLM13 | MLL-AF9 | Cell Viability | < 50 nM | [15] |

| VTP-50469 | RS4;11 | MLL-AF4 | Cell Viability | < 50 nM | [15] |

| BAY-155 | MOLM-13 | MLL-AF9 | Cell Viability | < 0.01 µM | [13] |

| BAY-155 | Menin-MLL | N/A | TR-FRET | 8 nM | [13] |

| Revumenib | KMT2A-r ALL | KMT2A-rearranged | Cell Viability (MTT) | 0.031-0.125 µM | [16] |

Table 2: Clinical Trial Efficacy of Lead Menin Inhibitors

Data from early-phase clinical trials have been highly encouraging, demonstrating significant clinical activity in heavily pretreated patient populations.

| Inhibitor | Trial Name | Phase | Patient Population | N | ORR (%) | CR/CRh Rate (%) | Citation(s) |

| Revumenib (SNDX-5613) | AUGMENT-101 | I/II | R/R KMT2A-r Leukemia | 57 | 63% | 23% | [17] |

| Ziftomenib (KO-539) | KOMET-001 | I | R/R NPM1m AML | 20 | 40% | 30% | [18] |

| Revumenib + Aza/Ven | N/A | I | ND Older/Unfit AML (KMT2Ar/NPM1m) | 43 | 86.4% | 81% | [9] |

Abbreviations: R/R: Relapsed/Refractory; KMT2A-r: KMT2A-rearranged; NPM1m: NPM1-mutated; AML: Acute Myeloid Leukemia; ORR: Overall Response Rate; CR/CRh: Complete Remission / CR with partial hematologic recovery; ND: Newly Diagnosed; Aza/Ven: Azacitidine and Venetoclax.

Key Experimental Protocols and Workflows

Validating the mechanism of action and efficacy of Menin-MLL inhibitors requires a suite of specialized molecular and cellular assays.

Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction

This assay is used to demonstrate that a small molecule inhibitor can physically disrupt the interaction between Menin and an MLL fusion protein within a cellular context.

Methodology:

-

Cell Culture and Treatment: Culture HEK293 cells transfected to express a tagged MLL fusion protein (e.g., Flag-MLL-AF9). Treat cells with the Menin inhibitor at various concentrations or a vehicle control (DMSO) for a specified time.[11]

-

Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein complexes.[19]

-

Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with Protein A/G agarose beads to reduce non-specific binding.[19]

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the tag on the MLL fusion protein (e.g., anti-Flag antibody) overnight at 4°C.

-

Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against both Menin and the MLL fusion protein tag (e.g., anti-Flag). A decrease in the amount of co-precipitated Menin in inhibitor-treated samples compared to the control indicates disruption of the interaction.[11]

Chromatin Immunoprecipitation (ChIP) for Target Gene Occupancy

ChIP assays are used to determine if inhibitor treatment leads to the displacement of the MLL fusion protein from the promoter regions of its target genes, such as HOXA9.

Methodology:

-

Cross-linking: Treat MLL-rearranged leukemia cells (e.g., MLL-AF9 transduced BMCs) with the inhibitor or DMSO. Add formaldehyde directly to the culture medium to cross-link proteins to DNA. Quench the reaction with glycine.[20]

-

Cell Lysis and Sonication: Lyse the cells and isolate the nuclei. Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.[21]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against the MLL fusion partner (e.g., anti-AF9) or a control IgG overnight.[21]

-

Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound chromatin.[20]

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of target genes (HOXA9, MEIS1) and a negative control region. A reduction in the amount of precipitated DNA at the target promoters in inhibitor-treated cells indicates displacement of the MLL fusion protein.[21]

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the dose-dependent effect of an inhibitor.

Methodology:

-

Cell Seeding: Seed leukemia cell lines (e.g., MV4;11, KOPN-8) in a 96-well plate at a predetermined density.[12]

-

Inhibitor Treatment: Add the Menin inhibitor in a serial dilution to the wells. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plate for a set period (e.g., 72 hours) under standard cell culture conditions.[12][22]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Plot the percentage of cell viability against the inhibitor concentration and use non-linear regression to calculate the GI50 (concentration for 50% growth inhibition).[23]

Clinical Landscape and Future Directions

The clinical development of Menin inhibitors is a rapidly advancing field. Revumenib has received FDA approval for relapsed or refractory KMT2A-rearranged acute leukemia, marking a significant milestone for this therapeutic class.[24] Several other inhibitors are in various stages of clinical trials for both KMT2A-rearranged and NPM1-mutated leukemias.[17]

Key areas of ongoing and future research include:

-

Combination Therapies: Preclinical and early clinical data suggest strong synergy when combining Menin inhibitors with other standard-of-care agents like venetoclax, azacitidine, and chemotherapy.[9][24]

-

Mechanisms of Resistance: A primary mechanism of acquired resistance is the emergence of mutations in the Menin drug-binding pocket that prevent inhibitor binding.[24][25] Understanding and overcoming these resistance mechanisms is a critical focus.

-

Expansion to Other Indications: The role of the Menin-MLL interaction is being explored in other malignancies, including prostate cancer, breast cancer, and hepatocellular carcinoma, suggesting the potential for broader applications.[6][26]

-

Frontline and Maintenance Therapy: Clinical trials are underway to evaluate Menin inhibitors in newly diagnosed patients and as a maintenance therapy following stem cell transplantation to prevent relapse.[24][27]

Conclusion

Targeting the Menin-MLL interaction has emerged as one of the most promising new strategies in the treatment of acute leukemias. Grounded in a deep understanding of the core molecular dependencies of KMT2A-rearranged and NPM1-mutated cancers, Menin inhibitors have demonstrated a powerful and selective mechanism of action. The robust preclinical data, validated by impressive clinical responses, have firmly established this approach as a new pillar of targeted therapy in hematologic malignancies. Future work focused on optimizing combination strategies and overcoming resistance will further solidify the transformative potential of this therapeutic class for patients with high-risk leukemias.

References

- 1. What are menin inhibitors and how do they work? [synapse.patsnap.com]

- 2. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Syndax Pharmaceuticals Announces Presentation of Preclinical Data from Menin-MLL Program at the 60th American Society of Hematology Annual Meeting [prnewswire.com]

- 4. ashpublications.org [ashpublications.org]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. targetedonc.com [targetedonc.com]

- 10. youtube.com [youtube.com]

- 11. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Combination of menin and kinase inhibitors as an effective treatment for leukemia with NUP98 translocations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. ashpublications.org [ashpublications.org]

- 18. targetedonc.com [targetedonc.com]

- 19. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 20. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Menin inhibition for the treatment of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Therapeutic Implications of Menin Inhibitors in the Treatment of Acute Leukemia: A Critical Review [mdpi.com]

- 26. aacrjournals.org [aacrjournals.org]

- 27. Menin inhibitors in AML: Bridging the gap between trial data and clinical practice [aml-hub.com]

Structural Basis of Menin-MLL Inhibitor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural basis of how small molecule inhibitors bind to the Menin-Mixed Lineage Leukemia (MLL) complex, a critical interaction in the pathogenesis of certain acute leukemias. Understanding these molecular interactions is paramount for the rational design and optimization of novel therapeutics targeting this protein-protein interface. This document provides a comprehensive overview of the signaling pathway, quantitative binding data for key inhibitors, detailed experimental protocols, and a visual representation of the underlying molecular mechanisms.

The Menin-MLL Signaling Pathway in Leukemogenesis

The interaction between the protein Menin and the N-terminus of Mixed Lineage Leukemia (MLL) protein is a crucial driver in MLL-rearranged (MLL-r) acute leukemias.[1][2] Chromosomal translocations involving the KMT2A (formerly MLL) gene lead to the formation of oncogenic MLL fusion proteins.[3] These fusion proteins retain the N-terminal portion of MLL, which is responsible for binding to Menin.[3][4]

The Menin-MLL fusion protein complex acts as a transcriptional regulator, binding to the promoter regions of target genes, most notably HOXA9 and MEIS1.[1][4] The upregulation of these homeobox genes leads to a blockage in hematopoietic differentiation and promotes uncontrolled cell proliferation, the hallmarks of leukemia.[2][3] Small molecule inhibitors that disrupt the Menin-MLL interaction have been shown to reverse this oncogenic activity, leading to downregulation of HOXA9 and MEIS1, cell differentiation, and apoptosis in MLL-r leukemia cells.[2][5]

References

- 1. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Silico Modeling of Menin-MLL Inhibitor Docking: A Technical Guide

An In-depth Analysis of VTP50469 (Menin-MLL Inhibitor 4) Binding and Pathway Inhibition

This technical guide provides a comprehensive overview of the in silico modeling of the Menin-Mixed Lineage Leukemia (MLL) interaction, with a specific focus on the potent and selective inhibitor, VTP50469, also referred to as this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, computational chemistry, and drug discovery.

Introduction

The interaction between the protein Menin and the N-terminal region of MLL is a critical dependency for the development and progression of acute leukemias characterized by MLL gene rearrangements (MLL-r). This protein-protein interaction (PPI) is essential for the recruitment of the MLL fusion protein to target genes, leading to the aberrant expression of downstream targets such as HOXA9 and MEIS1, which in turn drives leukemogenesis.[1][2] The disruption of the Menin-MLL interaction has therefore emerged as a promising therapeutic strategy.

VTP50469 is a highly potent, selective, and orally bioavailable small molecule inhibitor of the Menin-MLL interaction developed through structure-based drug design.[1][3] This guide will delve into the quantitative aspects of its binding, the methodologies employed for its in silico modeling, and the signaling pathways it modulates.

Quantitative Data Summary

The efficacy of VTP50469 has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this inhibitor.

| Parameter | Value | Assay | Reference |

| Binding Affinity (Ki) | 104 pM | Biochemical Assay | [3][4] |

| Cell Line | IC50 (nM) | Assay Type | Reference |

| MOLM13 (MLL-r AML) | 13 | Cell Proliferation | [3][4] |

| THP1 (MLL-r AML) | 37 | Cell Proliferation | [3] |

| NOMO1 (MLL-r AML) | 30 | Cell Proliferation | [3] |

| ML2 (MLL-r AML) | 16 | Cell Proliferation | [3] |

| EOL1 (MLL-r AML) | 20 | Cell Proliferation | [3] |

| Murine MLL-AF9 (MLL-r AML) | 15 | Cell Proliferation | [4] |

| KOPN8 (MLL-r ALL) | 15 | Cell Proliferation | [3] |

| HB11;19 (MLL-r ALL) | 36 | Cell Proliferation | [3] |

| MV4;11 (MLL-r ALL) | 17 | Cell Proliferation | [3] |

| SEMK2 (MLL-r ALL) | 27 | Cell Proliferation | [3] |

| RS4;11 (MLL-r ALL) | 25 | Cell Proliferation | [3] |

| HL-60 (Wild-Type MLL) | >1,000 | Cell Proliferation | [5] |

| K562 (Wild-Type MLL) | >1,000 | Cell Proliferation | [5] |

| Reh (Wild-Type MLL) | >1,000 | Cell Proliferation | [5] |

Table 1: Binding Affinity and Cellular Potency of VTP50469. This table highlights the sub-nanomolar binding affinity of VTP50469 to Menin and its potent anti-proliferative activity in various MLL-rearranged leukemia cell lines, while showing significantly less effect on cells with wild-type MLL.

Experimental Protocols

The development of VTP50469 relied heavily on in silico modeling and structure-based design. Below are detailed methodologies representative of the key experiments involved.

Molecular Docking of VTP50469

Objective: To predict the binding mode and affinity of VTP50469 within the MLL binding pocket of Menin.

Methodology:

-

Protein Preparation: The crystal structure of human Menin in complex with VTP50469 (PDB ID: 6PKC) is used as the starting point.[6] If starting from an apo structure, the protein would be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to titratable residues at a physiological pH. The MLL binding pocket would be defined based on the co-crystalized ligand or known interacting residues.

-

Ligand Preparation: The 3D structure of VTP50469 is generated and energy-minimized using a suitable force field (e.g., MMFF94). Tautomeric and ionization states at physiological pH are considered.

-

Docking Simulation: A molecular docking program such as AutoDock Vina, GOLD, or Glide is employed. The prepared Menin protein structure is set as the receptor, and the prepared VTP50469 structure is used as the ligand. A grid box is defined to encompass the MLL binding pocket on Menin. The docking algorithm then samples a wide range of ligand conformations and orientations within the defined binding site.

-

Scoring and Analysis: The resulting poses are scored based on a scoring function that estimates the binding free energy. The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-cation interactions) between VTP50469 and the amino acid residues of the Menin binding pocket. These predicted interactions are then compared with the experimental data from the co-crystal structure for validation.

Fluorescence Polarization (FP) Assay

Objective: To experimentally measure the binding affinity of VTP50469 to Menin.

Methodology:

-

Reagents: Purified recombinant human Menin protein, a fluorescently labeled MLL-derived peptide (e.g., FITC-MLL-4-43), and VTP50469.

-

Assay Setup: The assay is performed in a suitable buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM TCEP).

-

Procedure:

-

A fixed concentration of the fluorescently labeled MLL peptide is incubated with a fixed concentration of Menin protein.

-

Varying concentrations of VTP50469 are added to the mixture.

-

The reaction is allowed to reach equilibrium.

-

-

Measurement: The fluorescence polarization of the samples is measured using a plate reader. When the fluorescent peptide is bound to the larger Menin protein, its tumbling is slower, resulting in a higher polarization value. When VTP50469 displaces the fluorescent peptide, the smaller, faster-tumbling peptide results in a lower polarization value.

-

Data Analysis: The IC50 value is determined by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Visualizations

Menin-MLL Signaling Pathway and Point of Inhibition

Caption: The Menin-MLL signaling pathway driving leukemogenesis and its inhibition by VTP50469.

In Silico Docking Workflow for this compound

Caption: A typical workflow for the in silico molecular docking of VTP50469 to the Menin protein.

Conclusion

The in silico modeling of the Menin-MLL interaction has been instrumental in the discovery and optimization of potent inhibitors like VTP50469. The detailed understanding of the binding mode and the key interactions at the atomic level, facilitated by computational techniques and validated by experimental data, provides a robust framework for the development of next-generation therapeutics for MLL-rearranged leukemias. This guide summarizes the critical data and methodologies that form the foundation of this targeted drug discovery approach.

References

- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VTP50469 | Menin-MLL inhibitor | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. rcsb.org [rcsb.org]

Methodological & Application

Co-immunoprecipitation of the Menin-MLL Complex: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between Menin and Mixed Lineage Leukemia (MLL) proteins is a critical dependency in certain forms of acute leukemia, particularly those with MLL gene rearrangements.[1][2] Menin acts as a scaffold protein, tethering the MLL histone methyltransferase complex to chromatin, which leads to the transcriptional activation of leukemogenic target genes such as HOXA9 and MEIS1.[1][3] Disrupting the Menin-MLL interaction has emerged as a promising therapeutic strategy, with small molecule inhibitors currently under clinical investigation.[4] Co-immunoprecipitation (Co-IP) is an indispensable technique to study this protein-protein interaction, enabling researchers to validate the complex formation, identify its components, and assess the efficacy of potential inhibitors. This document provides a detailed protocol for the co-immunoprecipitation of the endogenous Menin-MLL complex from mammalian cells.

Signaling Pathway

The Menin-MLL complex is a key regulator of gene expression. Menin itself does not possess enzymatic activity but is crucial for the proper function and localization of the MLL1/2 histone methyltransferase complexes.[3] This complex, which also includes core components such as WDR5, RbBP5, and ASH2L, is recruited to target gene promoters.[3] Another important interaction partner is the Lens Epithelium-Derived Growth Factor (LEDGF), which helps to tether the Menin-MLL complex to chromatin.[5] Once localized, the MLL component of the complex methylates histone H3 on lysine 4 (H3K4me3), an epigenetic mark associated with active transcription. This leads to the upregulation of target genes, including the HOX gene clusters and MEIS1, which are critical for hematopoietic stem cell self-renewal and leukemogenesis.[1][2] Interestingly, there is a functional crosstalk with the MLL3/4-UTX complex, which appears to act as a tumor-suppressive pathway. Inhibition of the Menin-MLL1 interaction can lead to the recruitment of the MLL3/4-UTX complex to the promoters of tumor suppressor genes, highlighting a dynamic interplay between these chromatin-modifying complexes.[4][6]

References

- 1. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Menin critically links MLL proteins with LEDGF on cancer-associated target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Molecular Switch between Mammalian MLL Complexes Dictates Response to Menin–MLL Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: MMI-4, a Potent Menin-MLL Inhibitor for Leukemia Cell Line Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute leukemias featuring rearrangements of the Mixed Lineage Leukemia (MLL or KMT2A) gene are aggressive hematological malignancies with poor prognoses, particularly in infants.[1][2][3][4] The oncogenic activity of MLL fusion proteins is critically dependent on a direct protein-protein interaction with menin, a nuclear protein encoded by the MEN1 gene.[1][3][4][5][6] This interaction is essential for the recruitment of the MLL fusion complex to target genes, leading to the aberrant expression of downstream targets like HOXA9 and MEIS1, which drives leukemic transformation and blocks hematopoietic differentiation.[1][4][5][7][8]

Targeting the menin-MLL interaction has emerged as a promising therapeutic strategy.[7][9][10][11] MMI-4 is a potent, selective, and orally bioavailable small-molecule inhibitor designed to specifically disrupt the menin-MLL interaction. This document provides an overview of its mechanism of action, summarizes its activity in key leukemia cell lines, and offers detailed protocols for its application in pre-clinical research.

Mechanism of Action

MMI-4 competitively binds to a pocket on menin that is critical for its interaction with MLL.[5][6] By occupying this site, MMI-4 displaces MLL fusion proteins from chromatin.[9][10] This prevents the aberrant transcriptional activation of MLL target genes, including the HOXA cluster and their cofactor MEIS1.[5][7][12] The subsequent downregulation of these key oncogenes inhibits leukemia cell proliferation, induces apoptosis, and promotes cellular differentiation.[3][9][13]

References

- 1. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Variable Response of MLL-Rearranged Leukemia Cell Lines to Combinations of Menin, CDK9 and DOT1L Inhibitors | Blood | American Society of Hematology [ashpublications.org]

- 3. researchgate.net [researchgate.net]

- 4. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]

- 8. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

Application Notes and Protocols for Lentiviral Packaging and Expression of MLL Fusion Proteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of lentiviral vectors to express oncogenic MLL fusion proteins in target cells. This technology is a cornerstone for studying the pathogenesis of MLL-rearranged leukemias and for the development of novel therapeutic strategies. Lentiviral vectors offer the advantage of efficiently transducing both dividing and non-dividing cells, including hematopoietic stem and progenitor cells, leading to stable, long-term transgene expression.[1][2][3]

Introduction to MLL Fusion Proteins and Lentiviral Vectors

Chromosomal translocations involving the Mixed Lineage Leukemia (MLL, also known as KMT2A) gene on chromosome 11q23 are a hallmark of aggressive acute leukemias in both infants and adults.[4] These translocations generate in-frame fusions of the N-terminus of MLL with one of over 80 different partner genes, resulting in the expression of oncogenic MLL fusion proteins.[5] These fusion proteins act as aberrant transcription factors, driving the expression of downstream target genes, such as HOXA9, leading to the transformation of hematopoietic cells and the development of leukemia.[4]

Lentiviral vectors, derived from the Human Immunodeficiency Virus (HIV-1), are powerful tools for delivering genetic material into a wide range of cell types.[1][2][6] The key features of lentiviral vectors include their ability to integrate into the host cell genome, ensuring stable long-term expression of the transgene, and their capacity to transduce non-dividing cells, which is particularly relevant for hematopoietic stem cells.[1][3] For safety, modern lentiviral systems are split into multiple plasmids (typically a transfer plasmid containing the gene of interest, a packaging plasmid, and an envelope plasmid) to render the resulting viral particles replication-incompetent.[2]

Experimental Workflow Overview

The overall workflow for the lentiviral expression of MLL fusion proteins involves several key stages:

-

Lentiviral Vector Plasmid Preparation : Cloning the MLL fusion gene into a suitable lentiviral transfer vector.

-

Lentivirus Production (Packaging) : Co-transfection of the transfer, packaging, and envelope plasmids into a packaging cell line (e.g., HEK293T).

-

Viral Harvest and Concentration : Collection of the viral supernatant and optional concentration to increase viral titer.

-

Viral Titer Determination : Quantifying the amount of infectious viral particles.

-

Transduction of Target Cells : Infection of the target cells (e.g., hematopoietic stem and progenitor cells) with the lentiviral particles.

-

Analysis of MLL Fusion Protein Expression and Function : Verification of protein expression and assessment of its biological effects.

Below is a graphical representation of the experimental workflow.

Caption: Experimental workflow for MLL fusion protein expression.

Detailed Protocols

Protocol 1: Lentivirus Production in HEK293T Cells

This protocol describes the generation of lentiviral particles carrying an MLL fusion gene using a second or third-generation packaging system.

Materials:

-

HEK293T cells (low passage, <15)

-

DMEM, high glucose, with L-glutamine and sodium pyruvate

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin (optional, not recommended for transfection)

-

Opti-MEM I Reduced Serum Medium

-

Transfection reagent (e.g., PEI, Lipofectamine 2000)

-

Lentiviral transfer plasmid containing the MLL fusion gene of interest

-

Lentiviral packaging plasmid (e.g., pCMV-dR8.2 dvpr or psPAX2)

-

Lentiviral envelope plasmid (e.g., pCMV-VSV-G or pMD2.G)

-

Sterile, tissue culture-treated 10 cm dishes

-

0.45 µm PVDF syringe filters

-

Sterile conical tubes (15 mL and 50 mL)

Procedure:

Day 0: Seed HEK293T Cells

-

The day before transfection, seed 8.5-9 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of complete DMEM (10% FBS).[7]

-

Ensure cells are evenly distributed and will be approximately 90% confluent on the day of transfection.[7]

Day 1: Transfection

-

About 1 hour before transfection, carefully replace the medium with 5 mL of fresh, pre-warmed complete DMEM without antibiotics.

-

In a sterile microfuge tube, prepare the DNA mixture in Opti-MEM. For a 10 cm dish, a common ratio of plasmids is 10 µg of the transfer plasmid, 10 µg of the packaging plasmid, and 1 µg of the envelope plasmid.[7] The optimal ratio may need to be determined empirically.

-

In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

-

Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 10-20 minutes.[7]

-

Add the DNA-transfection reagent complex dropwise to the HEK293T cells. Gently swirl the plate to distribute the complexes evenly.

-

Incubate the cells at 37°C in a CO2 incubator.

Day 2: Medium Change

-

Approximately 18 hours post-transfection, carefully remove the medium containing the transfection complexes and replace it with 10 mL of fresh, pre-warmed complete DMEM.[7]

Day 3 & 4: Viral Harvest

-

At 48 hours post-transfection, collect the supernatant containing the viral particles into a sterile 15 mL conical tube.

-

Add 10 mL of fresh, pre-warmed complete DMEM to the plate.

-

At 72 hours post-transfection, collect the supernatant again and pool it with the first harvest.

-

Centrifuge the collected supernatant at 500 x g for 10 minutes at 4°C to pellet any cellular debris.

-

Filter the clarified supernatant through a 0.45 µm syringe filter. The viral supernatant can be used directly or concentrated.

-

For long-term storage, aliquot the virus and store at -80°C. Avoid repeated freeze-thaw cycles.[7]

Protocol 2: Lentiviral Titer Determination

Determining the viral titer is crucial for reproducible transduction experiments. The functional titer, measured in transducing units per milliliter (TU/mL), reflects the number of infectious viral particles.

Materials:

-

Target cells for titration (e.g., HeLa or HEK293T)

-

Complete growth medium

-

Lentiviral supernatant

-

96-well plate

-

Polybrene or other transduction enhancers

-

Flow cytometer (if the lentiviral vector expresses a fluorescent reporter) or reagents for antibiotic selection

Procedure (for vectors with a fluorescent reporter):

-

Seed 2 x 10^4 cells per well in a 96-well plate in 100 µL of complete medium and allow them to adhere overnight.

-

The next day, prepare serial dilutions of the lentiviral supernatant (e.g., 10-fold dilutions from 10^-2 to 10^-6) in complete medium containing Polybrene (final concentration 4-8 µg/mL).

-

Remove the medium from the cells and add 100 µL of the viral dilutions to the wells. Include a well with no virus as a negative control.

-

Incubate for 48-72 hours.

-

Analyze the percentage of fluorescent cells in each well by flow cytometry.

-

Calculate the titer using the following formula for dilutions that result in 1-20% fluorescent cells: Titer (TU/mL) = (Number of cells seeded x % of fluorescent cells) / (Volume of virus in mL)

Protocol 3: Transduction of Hematopoietic Progenitor Cells

This protocol provides a general method for the transduction of human CD34+ hematopoietic progenitor cells.

Materials:

-

Cryopreserved or freshly isolated human CD34+ cells

-

Serum-free expansion medium for hematopoietic cells (e.g., StemSpan SFEM) supplemented with cytokines (e.g., SCF, TPO, Flt3-L)

-

Lentiviral supernatant with a known titer

-

Transduction enhancer (e.g., Polybrene, LentiBOOST)

-

Non-tissue culture treated 24-well plate

Procedure:

-

Thaw or isolate CD34+ cells and pre-stimulate them for 12-24 hours in expansion medium with cytokines.

-

On the day of transduction, count the cells and adjust the density to 1 x 10^6 cells/mL in expansion medium.

-

Add the lentiviral supernatant to the cells at the desired multiplicity of infection (MOI). For hematopoietic cells, an MOI of 10-50 is a good starting point.

-

Add a transduction enhancer according to the manufacturer's recommendations.

-

Incubate the cells with the virus for 24 hours at 37°C in a CO2 incubator.

-

After 24 hours, centrifuge the cells, remove the virus-containing medium, and resuspend the cells in fresh expansion medium.

-

Culture the cells for an additional 48-72 hours to allow for transgene expression before proceeding with downstream analyses.

Data Presentation

Table 1: Representative Lentiviral Titers

| Vector Type | Packaging System | Concentration Method | Titer (TU/mL) | Reference |

| MLL-AF9 | 2nd Generation | None | 1 x 10^6 - 5 x 10^6 | [8] |

| MLL-ENL | 3rd Generation | Ultracentrifugation | > 5 x 10^5 | [9] |

| Generic Reporter (GFP) | 2nd Generation (PEI) | None | 4 x 10^6 | [10] |

| Generic Reporter (GFP) | 3rd Generation | None | 1 x 10^6 - 5 x 10^6 | [8] |

Table 2: Transduction Efficiency in Hematopoietic Cells

| Cell Type | MLL Fusion Protein | MOI | Transduction Efficiency (%) | Analysis Method |

| Human Cord Blood CD34+ | MLL-ENL | Not specified | >50% (typical) | Flow Cytometry (reporter) |

| Human Cord Blood CD34+ | MLL-AF9 | Not specified | >50% (typical) | Flow Cytometry (reporter) |

| Murine Hematopoietic Progenitors | MLL-AF9 | Not specified | High | In vivo leukemia models |

Visualization of Pathways and Principles

MLL Fusion Protein Signaling Pathway

MLL fusion proteins drive leukemogenesis by aberrantly activating target gene expression. A key mechanism involves the recruitment of the histone methyltransferase DOT1L, which leads to the methylation of histone H3 at lysine 79 (H3K79me) at the promoter regions of target genes like HOXA9. This epigenetic modification is crucial for the transcriptional activation of these genes and the subsequent transformation of hematopoietic cells.[4]

Caption: MLL fusion protein signaling pathway.

Lentiviral Packaging Principle

The production of replication-incompetent lentiviral particles is achieved by separating the viral components onto multiple plasmids. This ensures that the packaged virus can infect target cells but cannot replicate.

Caption: Principle of lentiviral packaging.

References

- 1. Engineering Novel Lentiviral Vectors for Labelling Tumour Cells and Oncogenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lentiviral Vector for Gene Expression | VectorBuilder [en.vectorbuilder.com]

- 3. Lentiviral Vectors for Cancer Immunotherapy and Clinical Applications [mdpi.com]

- 4. MLL fusions: Pathways to leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Murine Retrovirally-transduced Bone Marrow Engraftment Models of MLL-fusion-driven Acute Myelogenous Leukemias (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lentiviral vector in gene therapy - Wikipedia [en.wikipedia.org]

- 7. mdanderson.org [mdanderson.org]

- 8. manuals.cellecta.com [manuals.cellecta.com]

- 9. A guide in lentiviral vector production for hard-to-transfect cells, using cardiac-derived c-kit expressing cells as a model system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. OPTIMIZATION OF A PROCESS FOR HIGH-YIELD LENTIVIRAL VECTOR PRODUCTION APPLIED TO CAR-T CELL GENERATION | Hematology, Transfusion and Cell Therapy [htct.com.br]

Application Notes and Protocols for In Vivo Testing of Menin-MLL Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in specific subtypes of acute leukemia, particularly those with MLL gene rearrangements (MLL-r) or Nucleophosmin 1 (NPM1) mutations.[1][2] Small molecule inhibitors targeting the Menin-MLL interaction have emerged as a promising therapeutic strategy for these aggressive hematological malignancies.[3][4][5] Preclinical in vivo testing using robust animal models is a crucial step in the development and validation of these inhibitors before their translation to clinical trials.

These application notes provide a comprehensive overview of the common animal models utilized for the in vivo evaluation of Menin-MLL inhibitors, along with detailed protocols for key experiments.

Animal Models for In Vivo Efficacy Testing

A variety of animal models are employed to assess the in vivo efficacy of Menin-MLL inhibitors, each with its own advantages and limitations. The most commonly used models include cell-derived xenografts (CDX), patient-derived xenografts (PDX), and genetically engineered mouse models (GEMMs).

Cell-Derived Xenograft (CDX) Models

CDX models are generated by implanting established human leukemia cell lines into immunodeficient mice.[6] These models are highly reproducible, relatively inexpensive, and well-suited for initial high-throughput screening of drug candidates.[6]

Commonly Used Cell Lines:

-

MV-4-11: Human biphenotypic B myelomonocytic leukemia cell line with an MLL-AF4 fusion.

-

MOLM-13: Human acute myeloid leukemia (AML) cell line with an MLL-AF9 fusion.

Recommended Mouse Strains:

-

NOD/SCID (Non-obese diabetic/severe combined immunodeficiency)

-

NSG (NOD scid gamma)

-

BALB/c nude mice

Patient-Derived Xenograft (PDX) Models

PDX models are created by engrafting primary leukemia cells from patients into immunodeficient mice.[7][8] These models better recapitulate the heterogeneity and complexity of human leukemia, making them invaluable for predicting clinical response.[8][9]

Sources of Primary Cells:

-

Bone marrow or peripheral blood from patients with MLL-rearranged or NPM1-mutated AML or acute lymphoblastic leukemia (ALL).[1][10]

Recommended Mouse Strains:

-

NSG (NOD scid gamma)

-

NOG (NOD/Shi-scid/IL-2Rγnull)

Genetically Engineered Mouse Models (GEMMs)

GEMMs are mice that have been genetically modified to express MLL fusion proteins, thereby spontaneously developing leukemia that closely mimics the human disease.[11][12][13] These models are instrumental for studying leukemia initiation, progression, and the impact of the tumor microenvironment.[11][13]

Common GEMM Models:

-

MLL-AF9: Mice expressing the MLL-AF9 fusion protein, which develop AML.[14]

-

MLL-ENL: Mice expressing the MLL-ENL fusion protein, leading to the development of myeloid leukemia.[15]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the Menin-MLL signaling pathway and a general experimental workflow for in vivo testing of Menin-MLL inhibitors.

Caption: Menin-MLL Signaling Pathway in Leukemia.

Caption: In Vivo Experimental Workflow.

Experimental Protocols

Protocol 1: Cell-Derived Xenograft (CDX) Model for Menin-MLL Inhibitor Testing

Objective: To evaluate the in vivo efficacy of a Menin-MLL inhibitor in a subcutaneous MV-4-11 xenograft model.

Materials:

-

MV-4-11 human leukemia cell line

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

Matrigel

-

6-8 week old female BALB/c nude mice

-

Menin-MLL inhibitor and vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture MV-4-11 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Implantation:

-

Harvest MV-4-11 cells during the logarithmic growth phase.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[16]

-

-

Tumor Monitoring and Treatment:

-

Monitor tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=6-8 mice per group).

-

Administer the Menin-MLL inhibitor or vehicle control at the predetermined dose and schedule (e.g., once or twice daily via oral gavage).[14][16]

-

-

Endpoint Analysis:

-

Continue treatment for the specified duration (e.g., 21-28 days).

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

(Optional) Perform pharmacodynamic analysis on tumor tissue, such as qRT-PCR for MLL target genes (e.g., HOXA9, MEIS1).[14]

-

Protocol 2: Patient-Derived Xenograft (PDX) Model for Menin-MLL Inhibitor Testing

Objective: To assess the efficacy of a Menin-MLL inhibitor in a disseminated AML PDX model.

Materials:

-

Cryopreserved primary AML cells with MLL rearrangement

-

IMDM medium with supplements (e.g., serum, cytokines)

-

6-8 week old female NSG mice

-

Menin-MLL inhibitor and vehicle control

-

Flow cytometry antibodies (e.g., human CD45, mouse CD45)

Procedure:

-

Animal Conditioning (Optional but Recommended): Sublethally irradiate NSG mice (e.g., 2 Gy) 24 hours prior to cell injection to enhance engraftment.

-

Cell Injection:

-

Thaw and wash primary AML cells.

-

Resuspend cells in sterile PBS at a concentration of 1-5 x 10^6 cells per 100 µL.

-

Inject 100 µL of the cell suspension intravenously (tail vein) into each mouse.[7]

-

-

Engraftment Monitoring:

-

Starting 2-3 weeks post-injection, monitor leukemia engraftment by collecting peripheral blood weekly.

-

Use flow cytometry to determine the percentage of human CD45+ (hCD45+) cells.[2]

-

-

Treatment Initiation:

-

Once the percentage of hCD45+ cells in the peripheral blood reaches a predetermined level (e.g., 1-5%), randomize mice into treatment and control groups.

-

Administer the Menin-MLL inhibitor or vehicle control orally or via intraperitoneal injection.[10]

-

-

Efficacy and Survival Analysis:

-

Continue to monitor the percentage of hCD45+ cells in the peripheral blood throughout the treatment period.

-

Monitor mice for signs of disease progression and record survival data.

-

At the end of the study or when moribund, euthanize mice and harvest bone marrow and spleen to assess leukemia burden by flow cytometry.

-

Perform Kaplan-Meier survival analysis to compare the treatment and control groups.[1]

-

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies of various Menin-MLL inhibitors in different animal models.

Table 1: Efficacy of Menin-MLL Inhibitors in CDX Models

| Inhibitor | Cell Line | Mouse Strain | Dose and Route | Efficacy Metric | Result |

| MI-503 | MV-4-11 | BALB/c nude | 60 mg/kg, daily, IP | Tumor Growth Inhibition | ~8-fold decrease in tumor volume at day 35 vs. control[17] |

| MI-463 | MV-4-11 | BALB/c nude | 35 mg/kg, daily, IP | Tumor Growth Inhibition | ~3-fold decrease in tumor volume at day 28 vs. control[17] |

| MI-3454 | MV-4-11 | NSG | 120 mg/kg, BID, PO | Reduction in hCD45+ cells in bone marrow | Significant reduction after 7 days[18] |

| D0060-319 | MV-4-11 | CB-17 SCID | 25 mg/kg, BID | Tumor Growth Inhibition | 82.97% TGI[16] |

| D0060-319 | MOLM-13 | CB-17 SCID | 50 mg/kg, BID | Tumor Growth Inhibition | 81.08% TGI after 14 days[16] |

Table 2: Efficacy of Menin-MLL Inhibitors in PDX Models

| Inhibitor | Leukemia Type | Mouse Strain | Dose and Route | Efficacy Metric | Result |

| MI-3454 | MLL-r AML | NSG | 100 mg/kg, BID, PO | Survival | Significant prolongation of survival[1][10] |

| VTP50469 | MLL-r AML | NSG | 0.1% in chow | Reduction in hCD45+ cells | Significant reduction in leukemia burden[19][20] |

| VTP50469 | MLL-r ALL | NSG | 0.1% in chow | Disease-free survival | Multiple mice remained disease-free for >1 year post-treatment[20] |

| DSP-5336 | MLL-r AML | NOD/SCID | Not specified, BID, PO | Survival | Induced complete remission and significantly prolonged survival[2] |

| KO-539 | NPM1mut AML | Not specified | Daily, PO | Survival | Prolonged survival benefit[21] |

Table 3: Efficacy of Menin-MLL Inhibitors in GEMMs

| Inhibitor | Model | Mouse Strain | Dose and Route | Efficacy Metric | Result |

| MI-463 | MLL-AF9 | C57BL/6 | 50 mg/kg, BID, PO | Median Survival | Increased by 70% vs. control[14][17] |

| MI-503 | MLL-AF9 | C57BL/6 | 80 mg/kg, BID, PO | Median Survival | Increased by 45% vs. control[14][17] |

Conclusion

The appropriate selection and implementation of in vivo animal models are paramount for the successful preclinical development of Menin-MLL inhibitors. CDX models offer a rapid and reproducible platform for initial efficacy screening, while PDX and GEMM models provide more clinically relevant systems to evaluate therapeutic potential and understand the underlying biology of drug response. The protocols and data presented herein serve as a valuable resource for researchers dedicated to advancing novel therapies for MLL-rearranged and NPM1-mutated leukemias.

References

- 1. researchgate.net [researchgate.net]

- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CDX Research Model Guide - Oncodesign Services [oncodesign-services.com]

- 7. Patient-Derived Xenograft Models for Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oaepublish.com [oaepublish.com]

- 9. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The “Never-Ending” Mouse Models for MLL-Rearranged Acute Leukemia Are Still Teaching Us - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mouse models of MLL leukemia: recapitulating the human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.ed.ac.uk [research.ed.ac.uk]

- 14. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of embryonic and adult leukemia mouse models driven by MLL-ENL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ascopubs.org [ascopubs.org]

- 17. 2minutemedicine.com [2minutemedicine.com]

- 18. researchgate.net [researchgate.net]